molecular formula C15H23N7O5 B1681681 Sinefungin CAS No. 58944-73-3

Sinefungin

Katalognummer: B1681681
CAS-Nummer: 58944-73-3
Molekulargewicht: 381.39 g/mol
InChI-Schlüssel: LMXOHSDXUQEUSF-YECHIGJVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wirkmechanismus

Target of Action

Sinefungin, a natural nucleoside, primarily targets proteins such as RdmB, modification methylase TaqI, rRNA (adenine-N6-)-methyltransferase, and modification methylase RsrI . These proteins are involved in various biological processes, including RNA and DNA methylation .

Mode of Action

This compound is structurally similar to S-adenosyl-methionine (SAM) and acts as a competitive inhibitor of SAM-dependent methyltransferases . By binding to the active sites of these enzymes, this compound prevents SAM from attaching and carrying out the methylation process. This inhibition disrupts the normal functioning of the target proteins and leads to changes in cellular processes .

Biochemical Pathways

The inhibition of SAM-dependent methyltransferases by this compound affects various biochemical pathways. As amino acids are the primary building blocks of canonical bases, the biosynthesis of nucleoside antibiotics like this compound is closely linked to amino acid metabolism in microbes . The disruption of these pathways can lead to alterations in cell wall biosynthesis, protein synthesis, and nucleic acid replication .

Pharmacokinetics

It is known that this compound exhibits good solubility, suggesting that it could potentially be used as an oral drug .

Result of Action

The inhibition of SAM-dependent methyltransferases by this compound can lead to a variety of molecular and cellular effects. For instance, this compound has been shown to impair the pathogenic traits of C. albicans, including hyphal lengthening, biofilm formation, and adhesion to human epithelial cell lines . These effects highlight the potential of this compound as a therapeutic intervention for various diseases .

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: Sinefungin kann durch verschiedene Verfahren synthetisiert werden, darunter chemische Synthese und Biosynthese. Die chemische Synthese beinhaltet die Kupplung eines Ornithinrestes an das 5′-Ende von Adenosin durch eine Kohlenstoff-Kohlenstoff-Bindung . Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Schutzgruppen und spezifischen Reagenzien, um die selektive Bildung des gewünschten Produkts zu gewährleisten.

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound basiert oft auf der Fermentation von Streptomyces-Arten. Der biosynthetische Weg beinhaltet komplexe enzymatische Maschinerien, die in Genenclustern im Genom dieser Mikroorganismen codiert sind . Genetische Manipulation und metabolische Biotechnologie werden eingesetzt, um die Ausbeute und strukturelle Diversifizierung von this compound zu verbessern .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Sinefungin durchläuft verschiedene chemische Reaktionen, darunter:

    Oxidation: this compound kann zu verschiedenen Derivaten oxidiert werden.

    Reduktion: Reduktionsreaktionen können die in this compound vorhandenen funktionellen Gruppen modifizieren.

    Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen bestimmte Atome oder Gruppen durch andere ersetzt werden.

Häufige Reagenzien und Bedingungen: Zu den häufig verwendeten Reagenzien in diesen Reaktionen gehören Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Reaktionsbedingungen variieren je nach gewünschtem Produkt und der durchgeführten spezifischen Reaktion.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von this compound, die ihre Kernstruktur beibehalten, aber modifizierte funktionelle Gruppen aufweisen, wodurch ihre biologische Aktivität und Spezifität erhöht wird .

Wissenschaftliche Forschungsanwendungen

Sinefungin is a nucleoside analog derived from Streptomyces incarnatus and Streptomyces griseolus that has demonstrated antimicrobial properties due to its capacity to inhibit transmethylation reactions . It impacts adenine MTases and other DNA MTases . Research indicates its potential as a therapeutic intervention in candidiasis and against various parasitic species .

Scientific Research Applications

Candida albicans: this compound has been tested against Candida albicans to determine the impact of this compound-mediated inhibition of transmethylation reactions on the virulence of C. albicans . this compound impairs pathogenic traits of C. albicans, including hyphal morphogenesis, biofilm formation, and adhesion to epithelial cells . this compound also suppresses virulence of C. albicans in Galleria mellonella . this compound particularly disturbs N6-methyladenosine (m 6A) formation . this compound reverses adhesion to polystyrene after long-term periods of growth .

Saccharomyces cerevisiae: Studies on Saccharomyces cerevisiae have shown that this compound inhibits MTases closely associated with post-transcriptional modification . this compound resistance in Saccharomyces cerevisiae can arise spontaneously . The Saccharomyces cerevisiae cap methyltransferase Abd1 is very sensitive to this compound .

Antiparasitic activity: this compound has been shown to inhibit the development of various parasitic species, including Trypanosoma, Leishmania, and Cryptosporidium species . Two new nucleotide antibiotics, named this compound VA and dehydrothis compound V, were separated by cation exchange column chromatography and purified by HPLC .

Antifolate therapies: Sulfonamides have been used to treat a large number of fungal, bacterial, and parasitic infections including candidiasis .

Vergleich Mit ähnlichen Verbindungen

Sinefungin ist strukturell ähnlich zu S-Adenosylmethionin und S-Adenosylhomocystein . Seine einzigartige Fähigkeit, eine breite Palette von Methyltransferase-Enzymen zu hemmen, unterscheidet es von diesen Verbindungen. Weitere ähnliche Verbindungen sind:

Die breite Aktivität von this compound und sein Potenzial als therapeutisches Mittel machen es zu einer einzigartigen und wertvollen Verbindung in der wissenschaftlichen Forschung und industriellen Anwendung.

Biologische Aktivität

Sinefungin, a natural nucleoside analogue of S-adenosylmethionine (SAM), has garnered attention for its diverse biological activities, particularly its antimicrobial properties. This article delves into the biological activity of this compound, focusing on its effects against various pathogens, mechanisms of action, and potential therapeutic applications.

Overview of this compound

This compound was first isolated from the cultures of Streptomyces incarnatus and Streptomyces griseolus. It is known to inhibit transmethylation reactions, which are crucial for the methylation of DNA, RNA, and proteins. This inhibition is primarily due to its structural similarity to SAM, making it a potent inhibitor of methyltransferases (MTases) .

1. Bacterial Activity

Concentration (µg/mL) Biofilm Biomass Reduction (%)
1015
5053

2. Fungal Activity

In studies involving Candida albicans, this compound demonstrated the ability to impair pathogenic traits such as hyphal morphogenesis and biofilm formation without affecting human cell viability. In vivo experiments using the Galleria mellonella model showed that this compound treatment significantly suppressed the virulence of C. albicans, indicating its potential as a therapeutic agent against candidiasis .

Effect on C. albicans Observation
Hyphal MorphogenesisInhibited
Biofilm FormationImpaired
Human Cell ViabilityNo adverse effects at <4 µM

This compound's mechanism primarily involves the inhibition of MTases, which play critical roles in RNA capping and other methylation processes essential for pathogen survival. For instance, it has been shown to inhibit cap methylation in Saccharomyces cerevisiae, leading to growth inhibition at low concentrations . The compound's selectivity for microbial MTases over human counterparts suggests a favorable therapeutic window.

Case Study 1: Pneumococcal Infections

A study investigated the effects of this compound on pneumococcal infections in a rat model. The results indicated a significant reduction in bacterial colonization and biofilm formation in treated subjects compared to controls. This highlights this compound's potential as an antibiofilm agent against pneumococci .

Case Study 2: Candidiasis Treatment

In another study focusing on candidiasis, this compound was administered to infected larvae of Galleria mellonella. The treatment resulted in decreased fungal burden and improved survival rates, underscoring its efficacy as an antifungal agent .

Eigenschaften

IUPAC Name

(2S,5S)-2,5-diamino-6-[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N7O5/c16-6(1-2-7(17)15(25)26)3-8-10(23)11(24)14(27-8)22-5-21-9-12(18)19-4-20-13(9)22/h4-8,10-11,14,23-24H,1-3,16-17H2,(H,25,26)(H2,18,19,20)/t6-,7-,8+,10+,11+,14+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMXOHSDXUQEUSF-YECHIGJVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CC(CCC(C(=O)O)N)N)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)C[C@H](CC[C@@H](C(=O)O)N)N)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N7O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10207689
Record name Sinefungin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10207689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58944-73-3
Record name Sinefungin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58944-73-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sinefungin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058944733
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sinefungin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01910
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Sinefungin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10207689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sinefungin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SINEFUNGIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W2U467CIIL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sinefungin
Reactant of Route 2
Sinefungin
Reactant of Route 3
Sinefungin
Reactant of Route 4
Sinefungin
Reactant of Route 5
Sinefungin
Reactant of Route 6
Sinefungin
Customer
Q & A

Q1: What is the primary molecular target of Sinefungin?

A1: this compound acts as a potent inhibitor of S-adenosylmethionine (AdoMet)-dependent methyltransferases (MTases). [, , ] It competitively binds to the AdoMet-binding site of these enzymes, disrupting crucial methylation reactions. [, ]

Q2: What are the downstream consequences of this compound inhibiting methyltransferases?

A2: Inhibition of methyltransferases by this compound leads to a wide range of effects, including:

  • Disruption of vital cellular processes such as DNA replication, transcription, and translation. [, ]
  • Inhibition of mRNA cap methylation, crucial for mRNA stability and translation. []
  • Alterations in sterol biosynthesis, affecting membrane integrity and cell growth in certain organisms. [, ]
  • Disruption of polyamine biosynthesis, essential for cell growth and proliferation. []

Q3: Is there evidence of a specific methylation pathway targeted by this compound in Leishmania parasites?

A3: While this compound effectively inhibits Leishmania growth, research suggests its primary mode of action is not solely through disrupting sterol biosynthesis at the 24-transmethylation step. [] Genome-wide analysis suggests potential targets include AdoMet synthetase, mRNA cap methyltransferase, and protein methyltransferases. [, ]

Q4: What is the molecular formula and weight of this compound?

A4: this compound has the molecular formula C15H23N7O5S and a molecular weight of 401.44 g/mol. [, ]

Q5: Are there any spectroscopic data available for characterizing this compound?

A5: Various spectroscopic techniques have been employed to characterize this compound and its interactions:

  • Circular Dichroism (CD) spectroscopy: Reveals conformational changes in methyltransferases upon this compound binding. []
  • Nuclear Magnetic Resonance (NMR) spectroscopy: Provides insights into the structural and dynamic changes in methyltransferases upon this compound binding. []
  • X-ray crystallography: Reveals the binding mode of this compound within the active site of methyltransferases. []

Q6: Is there information available regarding this compound's stability under various conditions?

A6: While specific data on this compound's stability across various conditions is limited in the provided literature, research highlights its susceptibility to degradation within biological systems. [] Further investigations are needed to comprehensively assess its stability under different storage conditions, pH ranges, and temperatures.

Q7: Does this compound possess any inherent catalytic properties?

A7: this compound does not possess inherent catalytic properties. It functions as a competitive inhibitor of methyltransferases, blocking their enzymatic activity rather than catalyzing reactions. [, , ]

Q8: Have computational methods been employed to study this compound and its interactions?

A8: Yes, computational studies have played a crucial role in understanding this compound:

  • Molecular docking: Used to predict the binding mode and affinity of this compound to methyltransferases. [, ]
  • Molecular dynamics simulations: Provide insights into the dynamic interactions between this compound and methyltransferases. [, ]
  • Quantitative structure-activity relationship (QSAR) studies: Aim to establish correlations between this compound's structure and its biological activity. []

Q9: How do structural modifications of this compound affect its activity?

A9: Research on this compound analogues reveals crucial structural features for its activity:

  • Adenine moiety: Replacing adenine with uracil or dihydrouracil significantly reduces antileishmanial activity and affinity for protein methyltransferases. []
  • Amino and carboxyl groups: The presence of both terminal amino and carboxyl groups at the 9' position is crucial for antileishmanial activity. []
  • C-6' stereochemistry: The C-6' epimer of this compound exhibits reduced in vitro activity compared to the natural compound, suggesting the importance of stereochemistry for target binding. []
  • Ornithine moiety modifications: Specific alterations within the ornithine portion can retain inhibitory activity against RNA methyltransferases in Streptomyces. []

Q10: What is the evidence for this compound's efficacy against various pathogens?

A10: this compound demonstrates potent in vitro and in vivo activity against a range of organisms:

  • Protozoa: Exhibits potent activity against various Leishmania species, both in vitro and in vivo. [, , , , ] Also shows activity against Trypanosoma species, but its therapeutic potential is limited by toxicity. [, , ]
  • Fungi: Inhibits the growth of Candida albicans, impacting its morphology, biofilm formation, and adhesion to human epithelial cells, suggesting potential as an antifungal agent. []
  • Cryptosporidium parvum: Shows promising curative and preventive activity in immunosuppressed rat models of cryptosporidiosis, highlighting its potential for treating this opportunistic infection. [, ]

Q11: What are the known mechanisms of resistance to this compound?

A11: Research has identified several mechanisms contributing to this compound resistance:

  • Mutations in AdoMet transporter (AdoMetT1): Loss-of-function mutations in AdoMetT1, responsible for AdoMet uptake, are linked to resistance in Leishmania. [, ]
  • Overexpression of AdoMet synthetase (METK): Increased METK levels can counteract this compound's inhibitory effects by boosting AdoMet production. [, ]
  • Elevated expression of mRNA cap guanine-N7 methyltransferase (CMT1): Overexpression of CMT1, a key target of this compound, can confer resistance. [, ]

Q12: What is known about the toxicity profile of this compound?

A12: While this compound exhibits potent antiparasitic activity, concerns regarding its toxicity profile have been raised:

  • Nephrotoxicity: this compound can induce nephrotoxicity, particularly at higher doses, as evidenced by elevated serum urea levels and histopathological changes in animal models. [] This toxicity limits its therapeutic use against Trypanosoma infections.
  • General toxicity: High doses of this compound can lead to increased mortality and adverse effects on growth and development in insects, potentially due to widespread methyltransferase inhibition. []

Q13: What strategies are being explored to improve this compound's delivery to specific targets?

A15: While the provided literature mainly focuses on this compound's fundamental mechanisms and activity, research on drug delivery systems like this compound-loaded PLGA nanoparticles indicates ongoing efforts to improve its targeting and therapeutic efficacy. [] Further exploration of targeted drug delivery approaches is crucial to enhance its therapeutic potential while minimizing off-target effects.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.